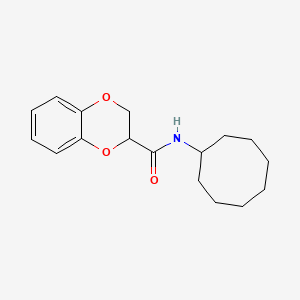
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a chemical compound that is part of a group of isomeric chemical compounds with the molecular formula C8H8O2 . The compound is related to 2,3-Dihydro-1,4-benzodioxine-2-carboxamide, which has a linear formula of C9H9NO3 .
Synthesis Analysis
The synthesis of enantiomerically enriched 1,4-benzodioxanes, which are related to the compound , has been achieved through various methods. One such method involves ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels . Another method involves the use of chiral building blocks or enzymatic kinetic resolution of carboxylic acids and derivatives .Molecular Structure Analysis
The molecular structure of related compounds like 2,3-Dihydro-1,4-benzodioxine-2-carboxamide has been determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The molecular weight of the compound is 416.5, and it has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 7 .Chemical Reactions Analysis
The chemical reactions involving compounds like “this compound” are complex and can involve various catalysts. For example, excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .作用機序
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts by binding to the mGluR2/3 receptor and blocking its activity. This results in an increase in glutamate release, which can lead to enhanced synaptic plasticity and improved cognitive function. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to have antidepressant effects in animal models of depression. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects in the brain.
実験室実験の利点と制限
One advantage of using N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its selectivity for the mGluR2/3 receptor. This allows for more targeted effects on glutamate neurotransmission. However, one limitation is that this compound has poor solubility in water, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for research on N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosing and administration of this compound for this indication. Additionally, research is needed to explore the potential use of this compound in other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, further research is needed to understand the mechanisms underlying the neuroprotective effects of this compound.
合成法
The synthesis of N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, followed by the conversion of this acid to the corresponding acid chloride. The final step involves the reaction of the acid chloride with cyclooctylamine to produce this compound.
科学的研究の応用
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential therapeutic effects in various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. This compound has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). This receptor is involved in the regulation of glutamate neurotransmission, which is important for learning and memory processes.
特性
IUPAC Name |
N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(18-13-8-4-2-1-3-5-9-13)16-12-20-14-10-6-7-11-15(14)21-16/h6-7,10-11,13,16H,1-5,8-9,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUOTFXJHNMXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

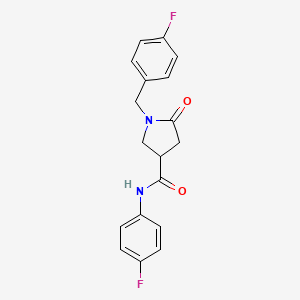
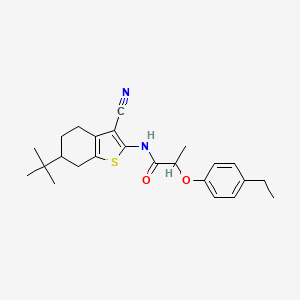
![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6138573.png)
![6-[(7-chloro-4-methyl-2-quinolinyl)amino]-2-methyl-2-heptanol](/img/structure/B6138587.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B6138593.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6138599.png)
![1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B6138603.png)
![N-(3-chlorobenzyl)-3-{1-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6138610.png)
![N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6138619.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B6138631.png)
![1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6138636.png)
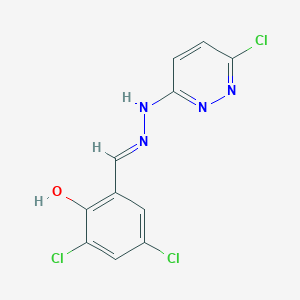
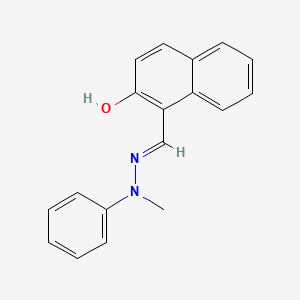
![5-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6138652.png)